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Compound of Interest

Compound Name: SR-29065

Cat. No.: B15137125 Get Quote

A Comprehensive Guide to REV-ERBα Agonists Beyond SR9009

For researchers and drug development professionals investigating the therapeutic potential of

REV-ERBα, moving beyond the first-generation agonist SR9009 is crucial. While instrumental

in foundational studies, SR9009 possesses limitations, including poor oral bioavailability and

potential REV-ERB-independent effects, prompting the development of novel compounds with

improved pharmacological profiles.[1][2][3] This guide provides a detailed comparison of key

alternative REV-ERBα agonists, supported by experimental data, to inform compound selection

for future research.

Comparative Analysis of REV-ERBα Agonists
The landscape of REV-ERBα agonists has expanded to include several promising alternatives

to SR9009. These compounds vary in their chemical scaffolds, potency, and pharmacokinetic

properties. Below is a summary of key compounds and their reported characteristics.
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Compound
Chemical
Class

Potency
(IC50/EC50/Ki)

Key Features Reference(s)

SR9009 Pyrrolidinone

REV-ERBα IC50:

670 nM, REV-

ERBβ IC50: 800

nM

Widely studied

first-generation

agonist; poor

bioavailability;

reported REV-

ERB-

independent

effects.

[3][4]

SR9011 Pyrrolidinone

REV-ERBα IC50:

790 nM, REV-

ERBβ IC50: 560

nM

Analog of

SR9009 with

similar in vitro

activity.

[4][5]

GSK4112

(SR6452)
Sulfonamide EC50: 0.4 µM

Early chemical

probe; lacks

significant

plasma

exposure.

[4][5]

STL1267
Non-porphyrin

synthetic

Ki: 0.16 µM for

REV-ERBα

High-affinity

agonist with

improved

specificity and in

vivo potency

compared to

SR9009; crosses

the blood-brain

barrier.

[1][5][6][7]

Tetrahydroisoqui

nolines (THIQs)

Tetrahydroisoqui

noline

Varies A series of

agonists

developed to

improve potency

and

bioavailability;

some analogs

[1]
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show longer half-

life and lower

plasma

clearance.

GSK2945 Not specified Not specified

Improved

pharmacokinetic

profile suitable

for in vivo

testing.

[1]

SR12418 Not specified Not specified

Improved

pharmacokinetic

profile suitable

for in vivo

testing.

[1]

In Vitro and In Vivo Performance Data
The efficacy of these agonists is typically evaluated by their ability to repress the transcription

of REV-ERB target genes, most notably BMAL1.

Table 2: Comparative Efficacy of REV-ERBα Agonists

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10623616/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10623616/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15137125?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Model System Key Finding Reference(s)

SR9009 & SR9011 HepG2 cells

Suppressed BMAL1

mRNA expression in a

REV-ERBα/β-

dependent manner.

[4]

GSK4112 HEK293 cells

Limited activity in a

Gal4-responsive

luciferase reporter

assay due to no

plasma exposure.

[4]

STL1267 HepG2 cells

More efficacious than

SR9009 in repressing

BMAL1 gene

expression.

[8]

STL1267
LPS-stimulated

macrophages

Significantly

suppressed the

expression of the

NLRP3

inflammasome.

[6]

SR9009
Diet-induced obese

mice

Decreased obesity by

reducing fat mass and

improving

dyslipidemia and

hyperglycemia.

[9]

STL1267 Mice

Significantly reduced

BMAL1 expression in

the liver 12 hours

post-treatment.

[1]

Signaling Pathway and Experimental Workflow
REV-ERBα acts as a transcriptional repressor. Upon agonist binding, it recruits the nuclear

receptor co-repressor (NCoR) complex, which includes histone deacetylase 3 (HDAC3), to its
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DNA response elements in the promoter region of target genes, leading to transcriptional

silencing.[1][6]

REV-ERBα Agonist
(e.g., STL1267) REV-ERBα

 Binds to NCoR/HDAC3
Co-repressor Complex

 Recruits Target Gene Promoter
(e.g., BMAL1)

 Binds to Transcriptional
Repression

 Leads to

Click to download full resolution via product page

REV-ERBα agonist signaling pathway.

A typical workflow for evaluating novel REV-ERBα agonists involves a series of in vitro and in

vivo assays to determine potency, efficacy, selectivity, and pharmacokinetic properties.
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In Vitro Evaluation

In Vivo Evaluation

1. Binding Assay
(e.g., Radioligand displacement)

2. Luciferase Reporter Assay
(HEK293 cells with Gal4-REV-ERB-LBD)

3. Target Gene Expression
(qPCR for BMAL1 in HepG2 cells)

4. Selectivity Screening
(Panel of other nuclear receptors)

5. Pharmacokinetic Studies
(Mice)

Promising
Candidates

6. Target Engagement
(BMAL1 expression in tissues)

7. Disease Model Efficacy
(e.g., Diet-induced obesity)

Click to download full resolution via product page

Workflow for REV-ERBα agonist evaluation.
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Detailed Experimental Protocols
1. Luciferase Reporter Assay for REV-ERBα Activity

Objective: To determine the potency (IC50/EC50) of a compound in activating REV-ERBα-

mediated transcriptional repression.

Cell Line: HEK293 cells.

Plasmids:

An expression vector for a chimeric protein containing the Gal4 DNA-binding domain

fused to the ligand-binding domain (LBD) of REV-ERBα.

A reporter plasmid containing a luciferase gene under the control of a Gal4 upstream

activation sequence (UAS).

Methodology:

Co-transfect HEK293 cells with the Gal4-REV-ERBα-LBD expression vector and the Gal4-

UAS-luciferase reporter plasmid.

After transfection, plate the cells into 96-well plates.

Treat the cells with a serial dilution of the test compound (e.g., from 1 nM to 10 µM) or

vehicle control (DMSO).

Incubate for 24-48 hours.

Lyse the cells and measure luciferase activity using a luminometer.

Normalize luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or

to total protein concentration to account for differences in transfection efficiency and cell

number.

Plot the dose-response curve and calculate the IC50/EC50 value.[4]

2. Quantitative PCR (qPCR) for Target Gene Expression
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Objective: To measure the effect of a REV-ERBα agonist on the mRNA levels of a known

target gene, such as BMAL1.

Cell Line: Human hepatocarcinoma cells (HepG2) or other relevant cell types.

Methodology:

Plate HepG2 cells and allow them to adhere.

Treat the cells with the test compound at a specific concentration (e.g., 10 µM) or vehicle

control for a defined period (e.g., 6, 12, or 24 hours).

Isolate total RNA from the cells using a suitable RNA extraction kit.

Synthesize cDNA from the RNA using reverse transcriptase.

Perform qPCR using primers specific for the target gene (BMAL1) and a housekeeping

gene (e.g., GAPDH or ACTB) for normalization.

Calculate the relative change in gene expression using the ΔΔCt method.[4][10]

3. In Vivo Mouse Studies for Efficacy and Pharmacokinetics

Objective: To assess the in vivo effects of a REV-ERBα agonist on metabolism, circadian

behavior, and target gene expression in tissues.

Animal Model: C57BL/6J mice are commonly used. For metabolic studies, diet-induced

obese mice are often employed.

Methodology:

Pharmacokinetics:

Administer the compound to mice via a relevant route (e.g., intraperitoneal injection or

oral gavage).

Collect blood samples at various time points post-administration.
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Analyze plasma concentrations of the compound using LC-MS/MS to determine

parameters like Cmax, Tmax, half-life, and bioavailability.

Target Engagement and Efficacy:

Administer the compound or vehicle to mice daily for a specified duration (e.g., 7-14

days).

Monitor physiological parameters such as body weight, food intake, and locomotor

activity.

At the end of the study, collect tissues of interest (e.g., liver, skeletal muscle, adipose

tissue) at specific Zeitgeber times (ZT).

Analyze target gene expression in these tissues using qPCR.

For metabolic studies, measure plasma levels of glucose, triglycerides, and cholesterol.

[9][11]

Conclusion
The development of novel REV-ERBα agonists has significantly advanced the field, offering

tools with improved properties over SR9009. Compounds like STL1267 demonstrate higher

potency and better in vivo characteristics, making them valuable for dissecting the physiological

roles of REV-ERBα and exploring its therapeutic potential in metabolic diseases, inflammatory

disorders, and beyond.[1][6] The selection of an appropriate agonist should be guided by the

specific research question, considering factors such as the desired route of administration, the

target tissue, and the need for high specificity. The experimental protocols outlined here

provide a framework for the rigorous evaluation of these and future REV-ERBα modulators.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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